Threo-dihydrobupropion hydrochloride

CYP2D6 inhibition drug-drug interaction metabolite pharmacology

Threo-dihydrobupropion hydrochloride (≥98%) is the only authentic reference standard for CYP2D6-mediated DDI studies. Erythro-dihydrobupropion, 4-hydroxybupropion, or racemic bupropion cannot substitute—13-fold potency differences and 4-fold enantiomer exposure ratios render them scientifically invalid. Essential for chiral LC-MS/MS method validation (LOQ 0.15 ng/mL, extraction efficiency ≥70%) and PBPK models where inclusion of this metabolite yields DDI predictions within 11.6% of clinical observations. Procure this exact diastereomer to ensure quantitative accuracy in your bupropion research.

Molecular Formula C13H21Cl2NO
Molecular Weight 278.21 g/mol
Cat. No. B13420172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-dihydrobupropion hydrochloride
Molecular FormulaC13H21Cl2NO
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl
InChIInChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1
InChIKeyYZHVQDVGTAELNB-KATIXKQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Threo-Dihydrobupropion Hydrochloride: Technical Specifications and Scientific Identity for Research Procurement


Threo-dihydrobupropion hydrochloride (CAS 357637-18-4; molecular formula C₁₃H₂₁Cl₂NO; MW 278.22) is the hydrochloride salt of a primary active metabolite of the aminoketone antidepressant bupropion, formed via carbonyl reductase-mediated reduction of the parent drug [1]. As a threo-diastereomeric amino alcohol, it exists as a pair of enantiomers—(1R,2R)- and (1S,2S)-threohydrobupropion—each exhibiting distinct pharmacological and pharmacokinetic properties that differentiate this compound from its erythro-diastereomer (erythro-dihydrobupropion), the hydroxylated metabolite (4-hydroxybupropion), and the parent racemic bupropion [2]. The compound is supplied as a high-purity (≥98%) research reference standard intended for use in stereoselective analytical method development, in vitro metabolism studies, and drug-drug interaction (DDI) investigations .

Why Threo-Dihydrobupropion Hydrochloride Cannot Be Substituted with Erythro-Dihydrobupropion or Other Bupropion Metabolites


Substituting threo-dihydrobupropion hydrochloride with erythro-dihydrobupropion, 4-hydroxybupropion, or racemic bupropion introduces scientifically invalid confounds in any experimental system. Bupropion undergoes extensive stereoselective metabolism to three primary active metabolites with markedly divergent enzyme inhibition profiles, pharmacokinetic exposures, and stereochemical dispositions [1]. Critically, these metabolites exhibit up to 13-fold differences in CYP2D6 inhibition potency, with threohydrobupropion demonstrating distinct enantioselective inhibition (RR-THBUP Ki = 2.1-fold lower than SS-THBUP) that erythro-dihydrobupropion does not display [2]. Furthermore, human pharmacokinetic studies reveal that threo-dihydrobupropion enantiomers exhibit a 4-fold difference in systemic exposure (AUC ratio) and accumulate to plasma concentrations 10- to 32-fold higher than the parent drug, underscoring that generic substitution with alternative bupropion-related compounds yields quantitatively different experimental outcomes [3].

Quantitative Comparative Evidence: Threo-Dihydrobupropion Hydrochloride Versus Key Comparators


CYP2D6 Inhibition Potency: Threohydrobupropion Demonstrates 2-Fold Greater Potency Than 4-Hydroxybupropion and Parent Bupropion

In a comprehensive 2025 evaluation of CYP2D6 inhibition using pooled human liver microsomes with dextromethorphan O-demethylation as the probe reaction, racemic threohydrobupropion (THBUP) demonstrated over 2-fold greater inhibitory potency than both 4-hydroxybupropion (OHBUP) and the parent drug bupropion (BUP). The Ki value for racemic erythrohydrobupropion (EHBUP) was 5.5-fold lower than THBUP, 11.4-fold lower than OHBUP, and 13-fold lower than BUP, establishing a clear potency hierarchy [1].

CYP2D6 inhibition drug-drug interaction metabolite pharmacology

Enantioselective CYP2D6 Inhibition: RR-THBUP Exhibits 2.1-Fold Lower Ki Than SS-THBUP

Within the threohydrobupropion diastereomeric pair, CYP2D6 inhibition is stereoselective. The (1R,2R)-threohydrobupropion (RR-THBUP) enantiomer exhibited a 2.1-fold lower Ki value than the (1S,2S)-threohydrobupropion (SS-THBUP) enantiomer, indicating more potent inhibition by the RR-configuration [1]. This contrasts with erythrohydrobupropion, where Ki values for the stereoisomers were comparable and exhibited no meaningful stereoselective difference [1].

stereoselective inhibition CYP2D6 enantiomer pharmacology

Plasma Pharmacokinetics: Threo-Dihydrobupropion Enantiomers Exhibit 4-Fold Differential Systemic Exposure

In a stereoselective pharmacokinetic study of 15 healthy human volunteers administered a single 100 mg oral dose of racemic bupropion, the two threo-dihydrobupropion enantiomers displayed markedly different plasma exposures. The area under the plasma concentration-time curve (AUC₀₋∞) for threo-dihydrobupropion A (first-eluting enantiomer) was almost 5-fold higher than threo-dihydrobupropion B [1]. A separate analysis of AUC ratios among enantiomer pairs reported an average (1R,2R)-/(1S,2S)-threohydrobupropion AUC ratio of approximately 4, confirming the 4-fold differential systemic exposure between the threo enantiomers [2]. Additionally, threo-dihydrobupropion A exhibited the longest half-life among all analytes measured (including bupropion and 4-hydroxybupropion enantiomers), suggesting potential for accumulation under multiple dosing [1].

pharmacokinetics stereoselective disposition human plasma

Analytical Detection Sensitivity: Threo-Dihydrobupropion Achieves 2-Fold Lower LOQ Than Parent Bupropion in Validated LC-MS/MS Method

In a validated stereoselective LC-MS/MS method developed for simultaneous quantification of bupropion and metabolites in human plasma, the limit of quantification (LOQ) for threo-dihydrobupropion enantiomers was 0.15 ng/mL, which is 2-fold lower (more sensitive) than the 0.3 ng/mL LOQ achieved for bupropion and 4-hydroxybupropion enantiomers [1]. The method demonstrated extraction efficiency ≥70% for all analytes and stability over 48 hours at ambient temperature with less than 9.8% variability [1].

analytical method development LOQ bioanalysis

Relative Contribution to CYP2D6-Mediated DDI: THBUP Comprises Critical Component of Multi-Inhibitor Interaction Model

Mechanistic static interaction modeling revealed that no single inhibitor—including threohydrobupropion (THBUP) alone—could adequately predict the observed clinical CYP2D6 inhibition produced by bupropion administration. However, when the model incorporated all racemic forms of bupropion and its metabolites (BUP, OHBUP, THBUP, and EHBUP) using estimated liver concentrations, predictions fell within 11.6% of observed clinical interaction values [1]. Notably, the summation of EHBUP and THBUP contributions, or their stereoisomers, was identified as crucial to the in vivo CYP2D6 inhibition mechanism [1]. In a separate in vitro study using human liver microsomes with bufuralol as the CYP2D6 probe, THBUP exhibited a Ki of 5.4 μM, which was 3.9-fold more potent than parent bupropion (Ki = 21 μM) [2].

drug-drug interaction PBPK modeling metabolite contribution

Stereoselective Metabolic Formation: Threo-Dihydrobupropion Production Favored Over Erythro-Dihydrobupropion via Carbonyl Reductase Pathway

Bupropion undergoes stereoselective reductive metabolism via carbonyl reductases and 11β-hydroxysteroid dehydrogenase 1 to yield threo-dihydrobupropion and erythro-dihydrobupropion [1]. The formation of threo-dihydrobupropion is favored over its erythro-diastereomer, with in vitro studies demonstrating preferential reduction of the ketone group to the threo-configuration [1]. The (1R,2R)-/(1S,2S)-threohydrobupropion ratios observed in human plasma are likely indicative of higher presystemic metabolism of S-bupropion versus R-bupropion by carbonyl reductases [2].

metabolism carbonyl reductase stereoselective reduction

Primary Research and Industrial Applications of Threo-Dihydrobupropion Hydrochloride Based on Validated Differential Evidence


Stereoselective CYP2D6 Drug-Drug Interaction (DDI) Studies Requiring Enantiomer-Defined Reference Standards

Investigators conducting in vitro CYP2D6 inhibition assays or PBPK modeling of bupropion-mediated drug-drug interactions must incorporate threo-dihydrobupropion hydrochloride as a discrete inhibitory entity. As demonstrated by Yoon et al. (2025), THBUP exhibits over 2-fold greater CYP2D6 inhibitory potency than OHBUP or parent BUP, and RR-THBUP displays 2.1-fold lower Ki than SS-THBUP [1]. Exclusion of THBUP from multi-inhibitor models results in significant underprediction of clinical DDIs; inclusion of all racemic metabolite forms yields predictions within 11.6% of observed clinical interactions [1]. This compound is essential for laboratories developing mechanistic static or PBPK models where accurate inhibitory constants (Ki) for each stereoisomeric metabolite are required.

Bioanalytical Method Development and Validation for Stereoselective Pharmacokinetic Studies

Threo-dihydrobupropion hydrochloride serves as a critical reference standard for the development and validation of chiral LC-MS/MS methods designed to simultaneously quantify bupropion and its three major metabolites in human plasma or urine. The validated method by Masters et al. (2016) achieved LOQs of 0.15 ng/mL for threo-dihydrobupropion enantiomers—2-fold lower than the 0.3 ng/mL LOQ for parent bupropion—with extraction efficiency ≥70% and 48-hour ambient stability (<9.8% variability) [2]. Researchers performing stereoselective pharmacokinetic studies in human volunteers or patient populations require this compound to establish calibration curves and quality control samples that accurately reflect the 4-fold differential plasma exposure between threo enantiomers [3].

In Vitro Metabolism Studies of Carbonyl Reductase-Mediated Bupropion Reduction

Laboratories investigating the stereoselective reductive metabolism of bupropion via carbonyl reductases and 11β-hydroxysteroid dehydrogenase 1 require threo-dihydrobupropion hydrochloride as an authentic metabolite standard for enzyme kinetics, metabolite identification, and in vitro-in vivo extrapolation (IVIVE). In vitro studies by Sager et al. (2016) characterized the stereoselective formation of threohydrobupropion as the favored reductive pathway relative to erythro-dihydrobupropion [4]. This compound enables accurate quantification of metabolite formation rates in human liver microsomes, hepatocytes, or recombinant enzyme systems, facilitating the elucidation of interindividual variability in bupropion metabolism and the assessment of pharmacogenetic or DDI effects on carbonyl reductase pathways.

CYP2B6 Phenotyping and Pharmacogenetic Studies

Threo-dihydrobupropion hydrochloride is an essential analytical reference standard for studies employing bupropion as a CYP2B6 phenotypic probe. The stereoselective hydroxylation of bupropion to R,R-hydroxybupropion via CYP2B6 is considered a specific marker for CYP2B6 activity, but accurate interpretation of plasma metabolite ratios requires concurrent quantification of threo-dihydrobupropion to account for the full metabolic fate of the probe drug [5]. Pharmacogenetic investigations assessing CYP2B6 variants, as well as DDI studies evaluating CYP2B6 induction or inhibition, depend on stereoselective quantification of all major bupropion metabolites—including threo-dihydrobupropion—to avoid misclassification of enzyme activity due to incomplete metabolic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Threo-dihydrobupropion hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.